3,24-Diepicastasterone
Overview
Description
3,24-Diepicastasterone is a member of the brassinosteroid family, a group of steroidal plant hormones that play a crucial role in plant growth and development. These compounds are characterized by their ability to promote cell elongation and division, enhance resistance to stress, and regulate various physiological processes in plants. This compound is structurally similar to other brassinosteroids but exhibits unique properties that make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,24-Diepicastasterone typically begins with readily available phytohormones such as epibrassinolide or epicastasterone. The process involves several steps, including Corey-Winter reaction, epoxidation, oxidation, and hydride reduction. For instance, the selective benzylation of the equatorial hydroxy group followed by chlorochromate oxidation and subsequent removal of the benzyl protecting group yields the desired diketone .
Industrial Production Methods: Industrial production of this compound is less common due to its complex synthesis and the low natural abundance of brassinosteroids. advancements in biotechnological methods and the use of genetically modified organisms may offer potential routes for large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions: 3,24-Diepicastasterone undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Chlorochromate is commonly used for oxidizing hydroxy groups to ketones.
Reduction: Hydride reagents such as sodium borohydride are employed to reduce ketones to alcohols.
Substitution: Benzylation is used to protect hydroxy groups during synthesis.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which are useful for studying the structure-activity relationships of brassinosteroids.
Scientific Research Applications
3,24-Diepicastasterone has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of brassinosteroids.
Biology: It is used to investigate the role of brassinosteroids in plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in enhancing stress resistance and promoting cell growth.
Mechanism of Action
3,24-Diepicastasterone exerts its effects by binding to specific receptors in plant cells, initiating a cascade of molecular events that regulate gene expression and physiological processes. The primary molecular targets include brassinosteroid receptors and associated signaling pathways, which modulate cell elongation, division, and stress responses .
Comparison with Similar Compounds
- Castasterone
- Epibrassinolide
- Brassinolide
Uniqueness: 3,24-Diepicastasterone is unique due to its specific structural modifications, which result in distinct biological activities compared to other brassinosteroids. For example, it has been shown to exhibit reduced biological activity in certain assays compared to castasterone, highlighting the importance of structural variations in determining the function of brassinosteroids .
Properties
IUPAC Name |
(2R,3R,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,23-,24-,25-,26-,27-,28-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUIKSFYFRVQLF-ZTLCDWFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121468-16-4 | |
Record name | 3,24-Diepicastasterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301790 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.